molecular formula C15H19FN2O B11853391 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one

2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one

Cat. No.: B11853391
M. Wt: 262.32 g/mol
InChI Key: NXCYRZGPVDCAAL-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction. This method has been developed for the synthesis of spirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions usually involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
  • 7-(4-Fluorobenzyl)-2-(4-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one

Uniqueness

2-(4-Fluorobenzyl)-2,8-diazaspiro[45]decan-1-one is unique due to its specific structural configuration and the presence of the fluorobenzyl group

Properties

Molecular Formula

C15H19FN2O

Molecular Weight

262.32 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C15H19FN2O/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15/h1-4,17H,5-11H2

InChI Key

NXCYRZGPVDCAAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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